
Linalool glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linalool glucoside is a naturally occurring compound that belongs to the class of terpene glycosides. It is formed by the glycosylation of linalool, a monoterpene alcohol, with glucose. This compound is found in various plants and is known for its pleasant floral aroma. This compound is used in the fragrance and flavor industries due to its aromatic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Linalool glucoside can be synthesized through enzymatic glycosylation of linalool using glycosyltransferases. The reaction typically involves the use of UDP-glucose as the glycosyl donor and linalool as the acceptor. The reaction is carried out under mild conditions, usually at room temperature and neutral pH, to ensure the stability of the enzyme and the product.
Industrial Production Methods
In an industrial setting, this compound can be produced using biocatalytic processes. These processes involve the use of genetically engineered microorganisms that express glycosyltransferases capable of converting linalool to this compound. The production is carried out in bioreactors under controlled conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Linalool glucoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form linalool oxide glucoside.
Hydrolysis: The glycosidic bond in this compound can be hydrolyzed by glycosidases to release linalool and glucose.
Substitution: The hydroxyl group in this compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Hydrolysis: Enzymatic hydrolysis using glycosidases is typically carried out at neutral pH and moderate temperatures.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions under basic conditions.
Major Products
Linalool oxide glucoside: Formed through oxidation.
Linalool and glucose: Formed through hydrolysis.
Various linalool derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
Linalool glucoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and the properties of terpene glycosides.
Biology: Investigated for its role in plant defense mechanisms and its effects on plant-insect interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the fragrance and flavor industries for its aromatic properties and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
Linalool glucoside exerts its effects primarily through its interaction with biological membranes and enzymes. The glycosylation of linalool enhances its solubility and stability, allowing it to be more easily transported and metabolized in biological systems. The compound can modulate various signaling pathways, including those involved in stress responses and defense mechanisms in plants.
Comparaison Avec Des Composés Similaires
Linalool glucoside is unique among terpene glycosides due to its specific structure and properties. Similar compounds include:
Geraniol glucoside: Another terpene glycoside with a similar structure but different aromatic properties.
Citronellol glucoside: Similar in structure but with a different scent profile.
Nerol glucoside: Shares structural similarities but differs in its biological activity and applications.
This compound stands out due to its widespread occurrence in nature and its versatile applications in various industries.
Propriétés
Numéro CAS |
82928-12-9 |
|---|---|
Formule moléculaire |
C16H28O6 |
Poids moléculaire |
316.39 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-(3,7-dimethylocta-1,6-dien-3-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C16H28O6/c1-5-16(4,8-6-7-10(2)3)22-15-14(20)13(19)12(18)11(9-17)21-15/h5,7,11-15,17-20H,1,6,8-9H2,2-4H3/t11-,12-,13+,14-,15+,16?/m1/s1 |
Clé InChI |
FLXYFXDZJHWWGW-MUGRSDNVSA-N |
SMILES isomérique |
CC(=CCCC(C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C |
SMILES canonique |
CC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl][2-(2,4-dimethylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14124633.png)
![N-(3-acetylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14124639.png)
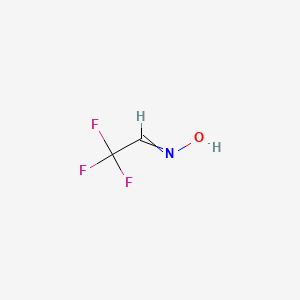
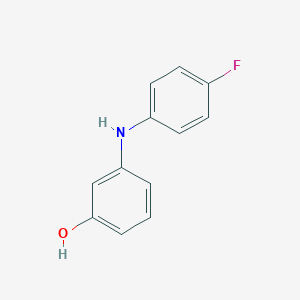
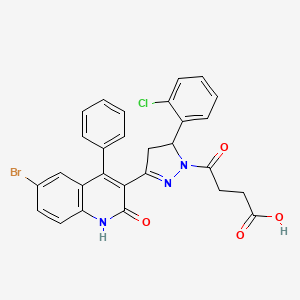
![(2Z)-2-[(2,5-dimethoxyphenyl)imino]-6-(3,5-dimethylpiperidin-1-yl)-5-nitro-1,2-dihydropyrimidin-4-amine](/img/structure/B14124665.png)


![Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14124676.png)
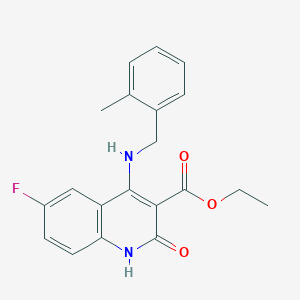
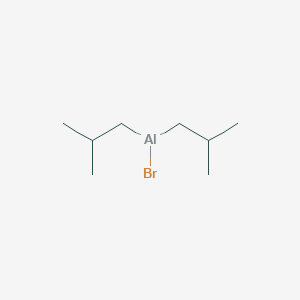
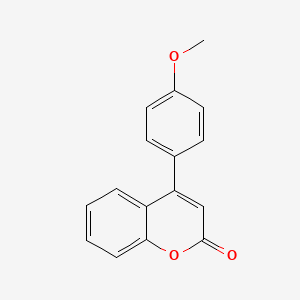
![2,4-Bis(4-tert-butylphenyl)-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine](/img/structure/B14124693.png)

